molecular formula C14H16N2O2 B11783050 5-(3-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-carboxylic acid

5-(3-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B11783050
M. Wt: 244.29 g/mol
InChI Key: MEILJHGZQSXLLU-UHFFFAOYSA-N
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Description

5-(3-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is an organic compound that features a pyrrole ring substituted with a dimethylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods typically employ automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(3-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-(Dimethylamino)phenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
  • 5-(3-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-sulfonic acid
  • 5-(3-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-phosphonic acid

Uniqueness

5-(3-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing molecules with tailored biological activities and physicochemical properties.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

5-[3-(dimethylamino)phenyl]-3-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C14H16N2O2/c1-9-7-12(15-13(9)14(17)18)10-5-4-6-11(8-10)16(2)3/h4-8,15H,1-3H3,(H,17,18)

InChI Key

MEILJHGZQSXLLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=CC(=CC=C2)N(C)C)C(=O)O

Origin of Product

United States

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